molecular formula C17H16BrN3O3 B11113177 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B11113177
M. Wt: 390.2 g/mol
InChI Key: RUUUAMSXXCEPOE-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline is an organic compound that features a brominated nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the meta position relative to the bromine atom.

    Condensation: The nitro-bromoaniline is then condensed with 4-morpholinecarboxaldehyde under acidic conditions to form the desired Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The major product would be the corresponding aniline derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline derivatives: These compounds have similar structures but with different substituents on the phenyl or morpholine rings.

    N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(dimethylamino)aniline: This compound has a dimethylamino group instead of a morpholine ring.

Uniqueness

This compound is unique due to the presence of both a brominated nitrophenyl group and a morpholine ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C17H16BrN3O3/c18-16-6-1-13(11-17(16)21(22)23)12-19-14-2-4-15(5-3-14)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2

InChI Key

RUUUAMSXXCEPOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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